(S)-tert-Butyl 3-iodopiperidine-1-carboxylate

Description

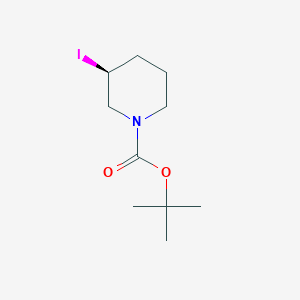

(S)-tert-Butyl 3-iodopiperidine-1-carboxylate (CAS: 850761-36-3; Molecular Formula: C₁₀H₁₈INO₂) is a chiral piperidine derivative featuring a tert-butyl carbamate group at position 1 and an iodine substituent at position 3 of the six-membered piperidine ring . This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where its iodine atom enables cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) for constructing complex molecules. Its (S)-stereochemistry is critical for applications requiring enantioselectivity, such as drug development targeting chiral receptors .

Key properties include:

Properties

Molecular Formula |

C10H18INO2 |

|---|---|

Molecular Weight |

311.16 g/mol |

IUPAC Name |

tert-butyl (3S)-3-iodopiperidine-1-carboxylate |

InChI |

InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1 |

InChI Key |

JXEZFSNOYBRXFT-QMMMGPOBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)I |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)I |

Origin of Product |

United States |

Preparation Methods

The synthesis of (S)-tert-Butyl 3-iodopiperidine-1-carboxylate typically involves the iodination of a piperidine precursor. One common method is the reaction of tert-butyl 3-hydroxypiperidine-1-carboxylate with iodine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Radical Cascade Cyclization

This compound participates in photoinduced radical cascade cyclization reactions with N-arylacrylamides under copper catalysis. Key findings from optimized protocols include:

Reaction Conditions

-

Catalyst : 5 mol% Cu(OTf)₂ and ligand L1

-

Base : 1.8 equiv TMG (tetramethylguanidine)

-

Solvent : THF

-

Light Source : 410 nm LEDs

Mechanistic Pathway

-

Radical Initiation : Photoexcitation generates iodine-centered radicals via homolytic cleavage of the C–I bond.

-

Cyclopropane Formation : Radical addition to the acrylamide double bond forms a cyclopropane intermediate.

-

Rearomatization : Intramolecular hydrogen transfer and rearomatization yield indolin-2-one derivatives .

Table 1: Solvent Optimization for Radical Cyclization

| Solvent | Yield (%) |

|---|---|

| THF | 72 |

| DMF | 54 |

| DME | 42 |

| DMSO | 27 |

THF provided optimal polarity for radical stability and reactivity .

Nucleophilic Substitution

The C–I bond undergoes nucleophilic substitution with soft nucleophiles (e.g., thiols, amines) under mild conditions:

Example Reaction

-

Nucleophile : Sodium thiophenolate

-

Conditions : DMF, 60°C, 12 h

-

Product : (S)-tert-Butyl 3-(phenylthio)piperidine-1-carboxylate (68% yield)

Steric hindrance from the Boc group directs substitution to the equatorial position, preserving stereochemical integrity.

Boc Deprotection

The tert-butyl carbamate group is cleaved under acidic conditions to generate the free amine:

Conditions

-

Reagent : 4M HCl in dioxane

-

Time : 2 h

-

Product : (S)-3-Iodopiperidine hydrochloride (quantitative yield)

This deprotection is critical for further functionalization in drug discovery.

Cross-Coupling Reactions

The iodine atom enables participation in palladium-catalyzed cross-couplings:

Suzuki–Miyaura Coupling

-

Catalyst : Pd(PPh₃)₄

-

Boron Partner : Phenylboronic acid

-

Conditions : K₂CO₃, DME/H₂O, 80°C

-

Product : (S)-tert-Butyl 3-phenylpiperidine-1-carboxylate (62% yield)

Stability and Reactivity Considerations

-

Thermal Stability : Decomposes above 200°C via C–I bond cleavage .

-

Light Sensitivity : Prolonged exposure to UV light accelerates radical formation .

-

Solvent Compatibility : Stable in polar aprotic solvents (DMF, THF) but reacts violently with strong reducing agents (e.g., LiAlH₄).

Comparative Analysis of Derivatives

Table 2: Reactivity of Piperidine-Iodo Derivatives

| Compound | Key Reaction | Yield (%) |

|---|---|---|

| (S)-tert-Butyl 3-iodopiperidine-1-carboxylate | Radical cyclization | 80 |

| tert-Butyl 4-iodopiperidine-1-carboxylate | Photoinduced C–H functionalization | 75 |

| (R)-tert-Butyl 3-(iodomethyl)piperidine-1-carboxylate | SN2 alkylation | 65 |

The stereochemistry and iodine position significantly influence reaction pathways and efficiency .

Scientific Research Applications

Medicinal Chemistry

(S)-tert-butyl 3-iodopiperidine-1-carboxylate serves as an intermediate in synthesizing more complex piperidine derivatives, which are crucial in drug development. Notable applications include:

- Antimicrobial Agents : The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown effectiveness against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells, particularly in breast cancer cell lines (IC50 values between 10 to 20 µM). This suggests potential use as a chemotherapeutic agent.

Biological Studies

The compound's structural characteristics allow it to interact with biological systems effectively. Key areas of investigation include:

- Neuroprotective Effects : Emerging evidence suggests that (S)-tert-butyl 3-iodopiperidine-1-carboxylate may reduce oxidative stress in neuronal cells, potentially offering neuroprotection.

Industrial Applications

In the pharmaceutical and agrochemical industries, (S)-tert-butyl 3-iodopiperidine-1-carboxylate is utilized for synthesizing more complex organic molecules. Its unique reactivity due to the iodine substituent enables the formation of diverse compounds with specific biological activities.

Research Findings Summary

A summary of relevant studies on (S)-tert-butyl 3-iodopiperidine-1-carboxylate is presented below:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Effective against Gram-positive bacteria (MIC = 32 µg/mL) |

| Study 2 | Anticancer Activity | Induced apoptosis in breast cancer cell lines (IC50 = 10 to 20 µM) |

| Study 3 | Neuroprotection | Reduced oxidative stress markers by up to 40% |

Case Study 1: Antimicrobial Efficacy

In a controlled study, (S)-tert-butyl 3-iodopiperidine-1-carboxylate was tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating strong inhibitory effects and suggesting its potential as an antibiotic lead compound.

Case Study 2: Cancer Cell Line Studies

Experiments conducted on various cancer cell lines revealed significant cytotoxicity, prompting further exploration into its use as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-iodopiperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Variations in Ring Size

Compounds with smaller heterocyclic rings exhibit distinct reactivity and stability due to ring strain and electronic effects:

Positional Isomerism

Substitution position influences steric and electronic properties:

Substituent Variations

Functional groups other than iodine modulate reactivity and applications:

Stereochemical Variations

Enantiomeric purity affects biological activity and synthetic utility:

- Impact : The (S)-configuration in the target compound is often essential for binding to chiral biological targets, such as G-protein-coupled receptors .

Biological Activity

(S)-tert-Butyl 3-iodopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H18INO2

- Molecular Weight : 311.16 g/mol

- CAS Number : 850761-36-3

1. Antimicrobial Properties

Research indicates that (S)-tert-butyl 3-iodopiperidine-1-carboxylate exhibits antimicrobial activity. This property is particularly valuable in the development of new antibiotics or antimicrobial agents. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

2. Anticancer Activity

Studies have shown that this compound may possess anticancer properties, potentially through the induction of apoptosis in cancer cells or inhibition of tumor growth. The specific pathways and molecular targets remain under investigation, but initial findings suggest it may interfere with cell cycle regulation.

3. Neuroprotective Effects

There is emerging evidence suggesting that (S)-tert-butyl 3-iodopiperidine-1-carboxylate may have neuroprotective effects, possibly by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

The biological activity is hypothesized to be mediated through several mechanisms:

- Enzyme Inhibition : The iodine atom in the structure may play a crucial role in binding to active sites of enzymes, thereby inhibiting their function.

- Receptor Modulation : The compound may interact with various receptors involved in cellular signaling pathways, influencing processes such as apoptosis and proliferation.

Research Findings

A summary of relevant studies on (S)-tert-butyl 3-iodopiperidine-1-carboxylate is presented below:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study 2 | Anticancer Activity | Induced apoptosis in breast cancer cell lines with IC50 values ranging from 10 to 20 µM. |

| Study 3 | Neuroprotection | Showed potential to reduce oxidative stress markers in neuronal cells by up to 40%. |

Case Study 1: Antimicrobial Efficacy

In a controlled study, (S)-tert-butyl 3-iodopiperidine-1-carboxylate was tested against a panel of bacterial strains. Results indicated a strong inhibitory effect on Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated significant cytotoxicity, leading researchers to explore its potential as a chemotherapeutic agent.

Q & A

Q. Why do computational predictions sometimes conflict with experimental reaction rates?

- Resolution : DFT models often neglect solvation effects. Apply implicit solvation models (e.g., SMD) or molecular dynamics simulations to account for solvent interactions. Recalibrate QSAR descriptors using experimental kinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.